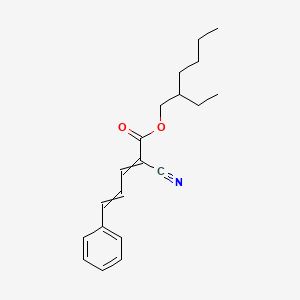
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. Common synthetic routes may include:
Halogenation: Introduction of difluoromethyl group via halogenation reactions.
Thiol Addition: Incorporation of the mercapto group through thiol addition reactions.
Ketone Formation: Formation of the propanone moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the mercapto group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the mercapto group.
Alcohols: From reduction of the ketone group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound may bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-2-propanone: Similar structure with a single fluorine atom.
1-(4-Chlorophenyl)-2-propanone: Contains a chlorine atom instead of a difluoromethyl group.
1-(4-Methylphenyl)-2-propanone: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2OS |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-8(13)7-4-3-6(10(11)12)5-9(7)14/h3-5,10,14H,2H2,1H3 |
Clave InChI |
WNBHBMIMBZYWNH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)C(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)









